

CS-003 Free base binding affinity for NK1, NK2, NK3 receptors

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Compound of Interest

Compound Name: CS-003 Free base

Cat. No.: B1243848

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An In-depth Technical Guide on the Binding Affinity and Signaling Pathways of CS-003 for NK1, NK2, and NK3 Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of the triple tachykinin receptor antagonist, **CS-003 free base**, for the human neurokinin (NK) receptors: NK1, NK2, and NK3. It includes quantitative binding affinity data, a detailed experimental protocol for determining these values, and a summary of the associated signaling pathways for each receptor.

Binding Affinity of CS-003 Free Base

CS-003 is a potent antagonist with high affinity for all three human tachykinin receptors. The equilibrium dissociation constants (K_i) are summarized in the table below. Lower K_i values are indicative of higher binding affinity.

Receptor	K_i (nM)
NK1	2.3[1][2][3][4][5]
NK2	0.54[1][2][3][4][5]
NK3	0.74[1][2][3][4][5]

Experimental Protocol: Radioligand Competition Binding Assay

The binding affinity of CS-003 is determined using a radioligand competition binding assay. This method measures the ability of an unlabeled compound (CS-003) to compete with a radiolabeled ligand for binding to the target receptor.

Materials and Reagents

- Receptor Source: Cell membranes prepared from cell lines stably expressing the human NK1, NK2, or NK3 receptor.
- Radioligand: A high-affinity radiolabeled ligand specific for each receptor (e.g., [^3H]-Substance P for NK1, [^3H]-Neurokinin A for NK2, [^3H]-Senktide for NK3).
- Unlabeled Competitor: **CS-003 free base**.
- Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl_2 , 0.1 mM EDTA, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Scintillation Cocktail.
- 96-well Filter Plates: With glass fiber filters.
- Filtration Apparatus.
- Scintillation Counter.

Assay Procedure

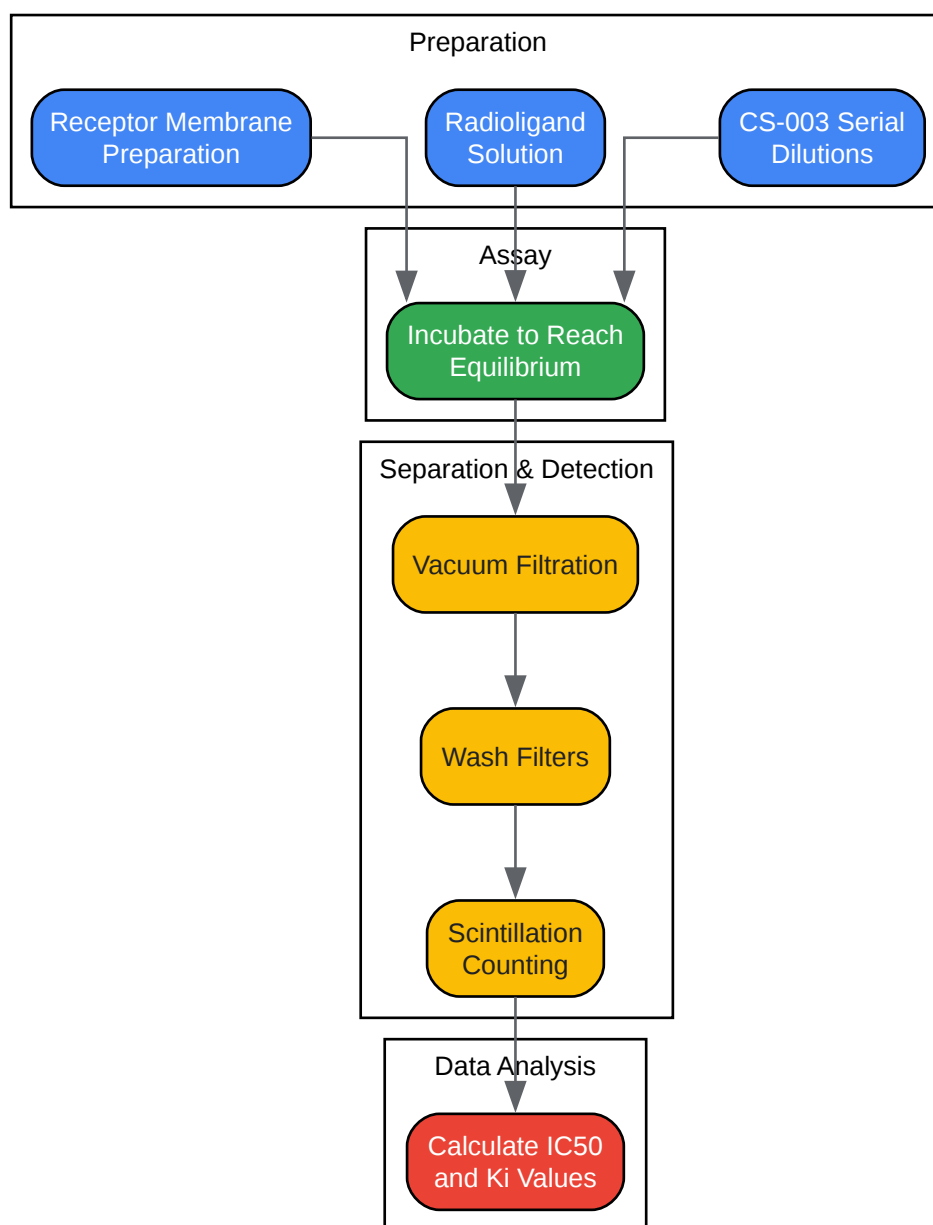
- Membrane Preparation:
 - Homogenize cells expressing the target receptor in a cold lysis buffer.
 - Centrifuge the homogenate to pellet the cell membranes.

- Wash the membrane pellet with fresh buffer and resuspend in the assay buffer to a desired protein concentration.
- Competition Assay:
 - In a 96-well plate, add the following to each well:
 - Receptor membrane preparation.
 - A fixed concentration of the specific radioligand.
 - Increasing concentrations of the unlabeled competitor, CS-003.
 - For determining non-specific binding, a high concentration of a known unlabeled ligand is added to a set of wells.
 - For determining total binding, only the radioligand and membrane preparation are added.
- Incubation:
 - Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
- Filtration and Washing:
 - Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.
 - Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.
- Detection:
 - Dry the filter plates.
 - Add scintillation cocktail to each well.
 - Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis

- Calculate the specific binding at each concentration of CS-003 by subtracting the non-specific binding from the total binding.
- Plot the specific binding as a function of the log concentration of CS-003 to generate a competition curve.
- Determine the IC₅₀ value, which is the concentration of CS-003 that inhibits 50% of the specific radioligand binding, by fitting the data to a sigmoidal dose-response curve.
- Calculate the K_i value from the IC₅₀ using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Experimental Workflow Diagram



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Radioligand Competition Binding Assay Workflow

Tachykinin Receptor Signaling Pathways

NK1, NK2, and NK3 receptors are members of the G protein-coupled receptor (GPCR) superfamily.[6] Upon activation by their endogenous ligands (Substance P for NK1, Neurokinin A for NK2, and Neurokinin B for NK3), they primarily couple to Gq/11 and Gs proteins to initiate downstream signaling cascades.[1][6]

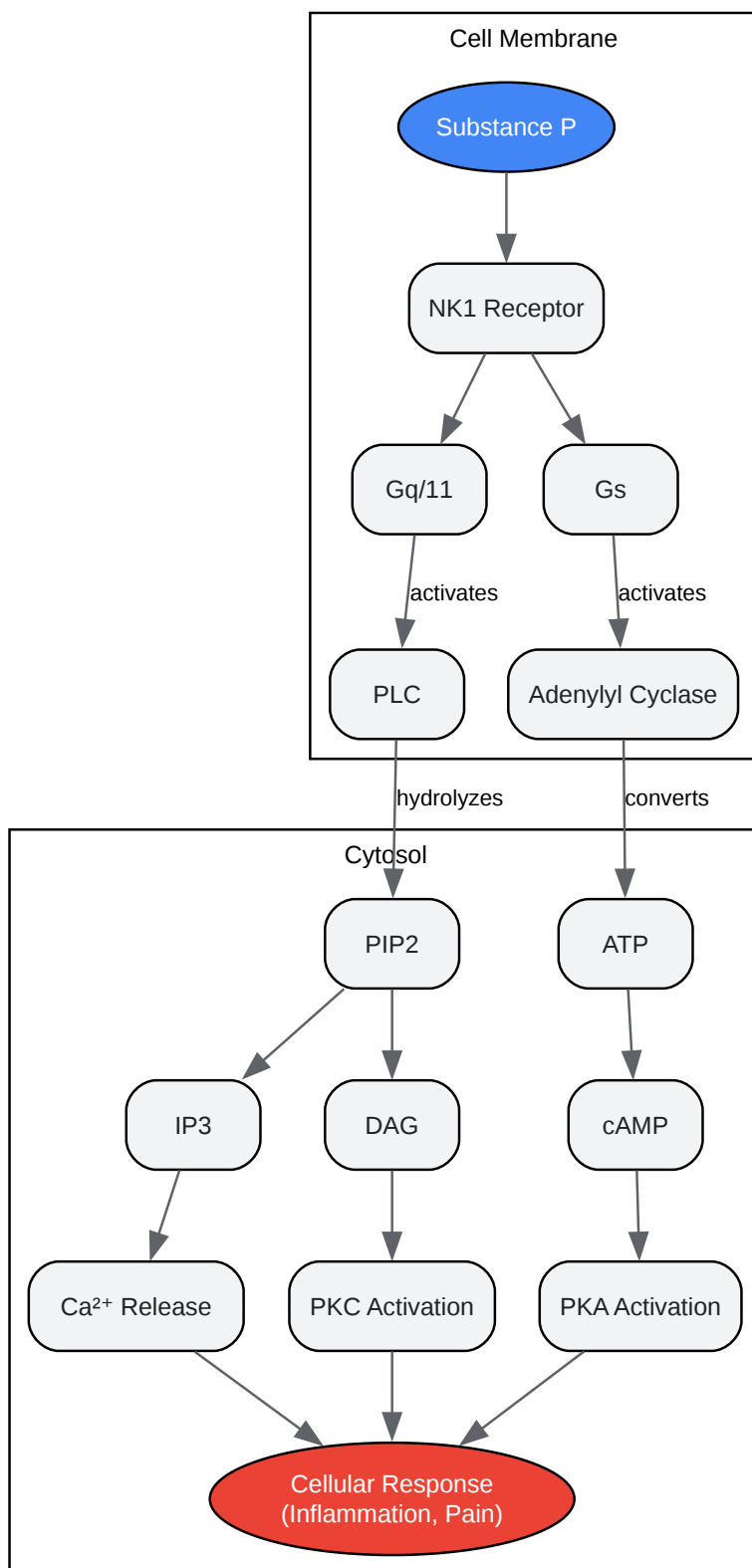
NK1 Receptor Signaling

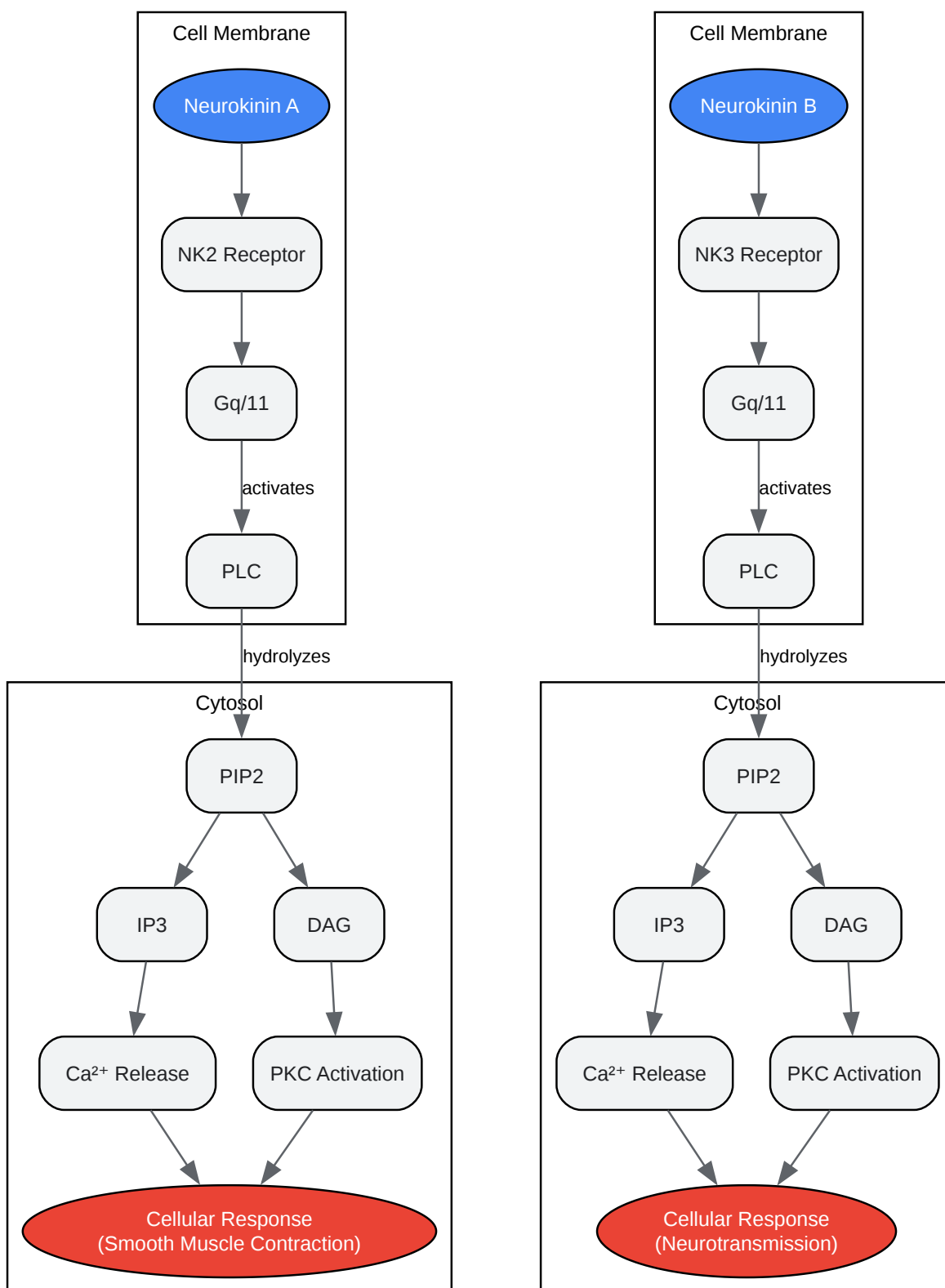
Activation of the NK1 receptor predominantly leads to the activation of Gq/11 and Gs proteins.

[\[1\]](#)[\[3\]](#)[\[4\]](#)

- **Gq/11 Pathway:** Activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca^{2+}), while DAG activates protein kinase C (PKC).[\[6\]](#)
- **Gs Pathway:** Activation of adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).[\[6\]](#)

These pathways regulate various cellular processes, including inflammation, pain transmission, and cell proliferation.[\[6\]](#)





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